N-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine
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Overview
Description
N-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine is a chemical compound with the molecular formula C9H17F3N2 and a molecular weight of 210.24 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a trifluoropropyl group and a methylamine group. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with trifluoropropylating agents. One common method includes the alkylation of N-methylpiperidine with 3,3,3-trifluoropropyl bromide under basic conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoropropyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the trifluoropropyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines with modified alkyl groups.
Scientific Research Applications
N-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine has several applications in scientific research:
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research into its pharmacological properties may lead to the discovery of new therapeutic agents.
Industry: It serves as an intermediate in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoropropyl group can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to significant biological effects . The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(3,3,3-trifluoropropyl)piperidine: Similar structure but lacks the amine group.
3,3,3-trifluoropropylamine: Contains the trifluoropropyl group but lacks the piperidine ring.
N-methylpiperidine: Contains the piperidine ring and methyl group but lacks the trifluoropropyl group.
Uniqueness
N-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine is unique due to the combination of its trifluoropropyl group and piperidine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its utility in various research applications .
Properties
IUPAC Name |
N-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3N2/c1-13-8-2-5-14(6-3-8)7-4-9(10,11)12/h8,13H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPQVFDTZJOSDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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